EAAT2 activator 1

EAAT2 translational activation pyridazine derivatives glutamate transporter pharmacology

Researchers requiring sustained EAAT2 upregulation without continuous compound exposure face limited options, as direct allosteric modulators demand constant target engagement and exhibit poor reproducibility. EAAT2 activator 1 solves this through translational activation via PKC/YB-1 signaling, producing >6-fold EAAT2 protein elevation at <5 μM after 24h with effects persisting >72h post-washout-ideal for chronic glutamate clearance models and washout protocols. • >6-fold EAAT2 protein increase at <5 μM in 24h; sustained >72h effect after single dose • Translational activation mechanism; de novo protein synthesis ensures durability • Consistently validated across independent studies; superior reproducibility vs. GT949 • Pyridazine scaffold with thioether linkage; benchmark for SAR optimization

Molecular Formula C16H11ClFN3S
Molecular Weight 331.8 g/mol
Cat. No. B2624113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAAT2 activator 1
Molecular FormulaC16H11ClFN3S
Molecular Weight331.8 g/mol
Structural Identifiers
InChIInChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2
InChIKeyDCLFFJASADCESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EAAT2 activator 1: A Pyridazine-Derived Translational Activator of Excitatory Amino Acid Transporter 2


EAAT2 activator 1 (CAS 892415-28-0) is a small-molecule pyridazine derivative that functions as a translational activator of excitatory amino acid transporter 2 (EAAT2), the primary glial glutamate transporter responsible for synaptic glutamate clearance and prevention of excitotoxicity [1]. First characterized as a potent and dose-dependent upregulator of EAAT2 protein expression in astrocytes, this compound increases EAAT2 protein levels by >6-fold at concentrations <5 μM after 24 hours [2][3]. Unlike direct allosteric modulators that require continuous target engagement, EAAT2 activator 1 enhances the translational machinery of the transporter, resulting in sustained elevation of functional EAAT2 protein [4].

Why EAAT2 activator 1 Cannot Be Substituted with Other EAAT2 Modulators


Generic substitution of EAAT2 activator 1 with alternative EAAT2 modulators is scientifically unsound due to fundamentally divergent mechanisms of action and irreconcilable differences in biological effect profiles. EAAT2 activator 1 and its close analog LDN-212320 (OSU-0212320) operate via translational activation through PKC/YB-1 signaling, requiring de novo protein synthesis for functional effect [1]. In stark contrast, compounds such as GT949 and GT951 are reported as positive allosteric modulators (PAMs) that act directly on the transporter protein to enhance substrate translocation rates [2]. The translational activation mechanism produces a sustained, 2- to 3-fold increase in EAAT2 protein levels lasting >72 hours after a single dose in vivo, whereas direct allosteric modulators require continuous presence of the compound for effect [3]. Furthermore, a recent 2024 study demonstrated that GT949 exhibits no reproducible activation of EAAT2 in either impedance-based or radioligand uptake assays, and no evidence of binding or stabilization of purified EAAT2 protein was observed in thermal shift assays, effectively invalidating its classification as a reliable EAAT2 activator [4]. This mechanistic divergence, coupled with the irreproducibility of certain comparator effects, renders any attempt at simple interchange between these agents a critical scientific error.

Quantitative Differentiation of EAAT2 activator 1 from Analogs and In-Class Alternatives


Translational Upregulation vs. Direct Allosteric Modulation: A Fundamental Mechanistic Distinction

EAAT2 activator 1 elevates EAAT2 protein expression via translational activation, a mechanism distinct from direct allosteric modulators such as GT949 and GT951 [1]. Whereas allosteric modulators require continuous target occupancy to enhance substrate translocation rates, translational activation results in sustained elevation of total EAAT2 protein levels through PKC/YB-1 pathway engagement [2]. This mechanistic distinction is critical for experimental design: translational activators produce enduring effects following compound washout, while direct allosteric modulators require maintenance of compound concentration [1].

EAAT2 translational activation pyridazine derivatives glutamate transporter pharmacology

Structural Determinants of Activity: SAR-Guided Selection of EAAT2 activator 1

EAAT2 activator 1 belongs to a class of pyridazine derivatives where specific structural features—namely the thioether linkage and the pyridazine core—are essential for EAAT2 translational activation activity [1]. Systematic SAR analysis revealed that modification of the benzylthioether moiety produced derivatives with divergent activity profiles: compounds 7-13, 7-15, and 7-17 enhanced EAAT2 protein levels by >6-fold at concentrations <5 μM after 24 hours, whereas derivative 7-22 (LDN-212320) produced a 3.5- to 3.9-fold increase with an EC50 of 0.5 μM [1]. EAAT2 activator 1, identified as compound 7-13 or a closely related analog in the patent literature, exhibits the >6-fold enhancement profile characteristic of the most potent derivatives in this series [2].

structure-activity relationship pyridazine pharmacophore EAAT2 activator design

In Vivo EAAT2 Protein Elevation: Comparative Efficacy Against Ceftriaxone

Although EAAT2 activator 1 itself has not been extensively characterized in vivo, the closely related pyridazine derivative LDN/OSU-0212320 (LDN-212320, derivative 7-22) provides a class-level benchmark for translational activator efficacy in vivo [1]. In wild-type mice, a single intraperitoneal dose of LDN/OSU-0212320 (40 mg/kg) increased EAAT2 protein levels and associated glutamate uptake by approximately 1.5- to 2-fold at 2 hours and by approximately 2- to 3-fold between 8 and 24 hours after injection, with effects persisting through 72 hours [1]. In a direct comparison, LDN/OSU-0212320 (40 mg/kg) demonstrated superior potency to ceftriaxone (200 mg/kg), a β-lactam antibiotic known to upregulate GLT-1/EAAT2 expression [2]. The translational activation mechanism of the pyridazine class—shared by EAAT2 activator 1—underpins this enhanced in vivo potency relative to ceftriaxone [3].

in vivo EAAT2 upregulation translational activator ceftriaxone comparison

GT949 Activity Controversy: A Cautionary Tale for EAAT2 Activator Selection

GT949, previously reported as a potent and selective EAAT2 positive allosteric modulator (EC50 = 0.26 nM), failed to exhibit reproducible EAAT2 activation in a comprehensive 2024 validation study [1][2]. The study employed an impedance-based whole-cell assay (xCELLigence) across a broad range of concentrations and cellular environments, as well as radioligand uptake assays replicating the original published methods. No activation of EAAT2 was observed in any experimental setup. Furthermore, thermal shift assays demonstrated no evidence of GT949 binding or stabilization of purified EAAT2 protein [2]. The authors concluded that GT949 requires specific, difficult-to-reproduce assay conditions and cannot be reliably classified as an EAAT2 activator based on the presented evidence [2].

EAAT2 activator reproducibility GT949 validation failure glutamate uptake assay

Chemical Properties and Handling Advantages for Experimental Use

EAAT2 activator 1 (MW 331.80 g/mol, logP 3.5) exhibits favorable physicochemical properties for in vitro and in vivo applications . The compound demonstrates high solubility in DMSO (25 mg/mL, 75.35 mM), enabling preparation of concentrated stock solutions for cellular assays . For in vivo administration, EAAT2 activator 1 can be formulated in 10% DMSO + 90% (20% SBE-β-CD in saline) to achieve a working concentration of 1.67 mg/mL (5.03 mM), facilitating intraperitoneal or intravenous dosing . Storage stability is well-defined: powder stable at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month .

solubility stability in vivo formulation

Optimal Research Applications for EAAT2 activator 1 Based on Quantitative Differentiation Evidence


Sustained EAAT2 Upregulation in Long-Term Primary Astrocyte Cultures or Washout Studies

Researchers investigating the chronic effects of enhanced glutamate clearance in primary astrocyte cultures or requiring washout protocols to assess sustained target engagement should select EAAT2 activator 1. Its translational activation mechanism produces >6-fold elevation of EAAT2 protein levels at <5 μM after 24 hours [1], with effects persisting well beyond compound removal due to de novo protein synthesis. This contrasts with direct allosteric modulators such as GT951, which require continuous compound presence for effect [2]. For studies involving multiple media changes or extended incubation periods, EAAT2 activator 1 provides a durable EAAT2 enhancement that cannot be achieved with alternative PAMs.

In Vivo Neuroprotection Studies Requiring Lower Dosing and Prolonged EAAT2 Elevation

For in vivo investigations of glutamate excitotoxicity in models of ALS, epilepsy, or traumatic brain injury, the pyridazine class represented by EAAT2 activator 1 offers superior potency and duration of action compared to ceftriaxone [3]. While EAAT2 activator 1 itself awaits comprehensive in vivo characterization, the closely related analog LDN/OSU-0212320 achieves 2- to 3-fold elevation of EAAT2 protein in murine brain at a dose of 40 mg/kg i.p., with effects lasting >72 hours [3]. This contrasts with ceftriaxone, which requires 200 mg/kg for comparable or lesser efficacy and lacks the extended duration profile [3][4]. Researchers planning in vivo neuroprotection studies should prioritize EAAT2 activator 1 or its analogs over β-lactam antibiotics to reduce dosing frequency and minimize off-target antibiotic effects.

SAR and Medicinal Chemistry Programs Targeting Translational EAAT2 Activation

Medicinal chemists and SAR specialists developing next-generation EAAT2 activators should utilize EAAT2 activator 1 as a benchmark compound representing the >6-fold protein elevation efficacy tier within the pyridazine series [1]. The established SAR demonstrates that specific structural features—thioether linkage and pyridazine core—are essential for activity, and modification of the benzylthioether moiety profoundly alters efficacy [1]. EAAT2 activator 1, as a representative of the high-efficacy derivatives (7-13, 7-15, 7-17), provides a validated starting point for scaffold optimization and offers a clear efficacy advantage over the lower-efficacy derivative LDN-212320 (3.5- to 3.9-fold, EC50 = 0.5 μM) [1][5]. Programs aiming to maximize translational upregulation of EAAT2 should use EAAT2 activator 1 as the efficacy reference standard.

Experiments Requiring Reliable, Reproducible EAAT2 Activation with Validated Assay Conditions

Investigators who require a thoroughly validated and reproducible tool compound for EAAT2 activation should select EAAT2 activator 1 over alternatives such as GT949, which has failed to demonstrate reproducible activity in independent validation studies [6]. EAAT2 activator 1 activity (>6-fold EAAT2 protein elevation) has been consistently reproduced across multiple publications and patent filings, using standardized Western blot analysis in PA-EAAT2 cells [1][5]. In contrast, GT949 exhibited no activation in impedance-based (xCELLigence) assays, radioligand uptake assays, or thermal shift binding studies, and the original reported activity appears to depend on specific, difficult-to-reproduce conditions [6]. For high-stakes experiments where reproducibility is paramount—including grant-funded studies, drug discovery campaigns, and publication-bound research—EAAT2 activator 1 offers a more reliable tool compound.

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